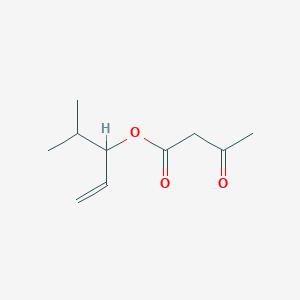
Acetic acid, tribromo, 3-methylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, tribromo, 3-methylbutyl ester is an organic compound with the molecular formula C₇H₁₁Br₃O₂ and a molecular weight of 366.873 g/mol . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their distinctive odors and are commonly used in fragrances and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid, tribromo, 3-methylbutyl ester can be synthesized through the esterification reaction between acetic acid and 3-methylbutanol in the presence of a brominating agent. The reaction typically involves heating the reactants with a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process would likely include steps for the bromination of the alcohol followed by esterification with acetic acid. The use of advanced separation techniques, such as distillation or chromatography, would be employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, tribromo, 3-methylbutyl ester undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Major Products
Wissenschaftliche Forschungsanwendungen
Acetic acid, tribromo, 3-methylbutyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism by which acetic acid, tribromo, 3-methylbutyl ester exerts its effects involves the interaction of its ester and bromine functional groups with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and 3-methylbutanol, which can participate in further biochemical reactions . The bromine atoms can engage in substitution reactions, altering the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, trifluoro-, 3-methylbutyl ester: This compound has a similar ester structure but contains fluorine atoms instead of bromine.
Trichloroacetic acid 3-methylbutyl ester: This ester contains chlorine atoms instead of bromine.
Uniqueness
Acetic acid, tribromo, 3-methylbutyl ester is unique due to its tribromo substitution, which imparts distinct chemical properties and reactivity compared to its fluorinated and chlorinated analogs. The presence of bromine atoms enhances its ability to participate in nucleophilic substitution reactions and affects its overall stability and solubility .
Eigenschaften
CAS-Nummer |
90380-69-1 |
|---|---|
Molekularformel |
C7H11Br3O2 |
Molekulargewicht |
366.87 g/mol |
IUPAC-Name |
3-methylbutyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-5(2)3-4-12-6(11)7(8,9)10/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
MQOMZSFUDDSYJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)


![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)

![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)



